Methyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
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Overview
Description
Methyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate is a chemical compound with the molecular formula C12H18N2O3. It is a heterocyclic compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. This compound is often used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Methyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Chemical Reactions Analysis
Methyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the ester group can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate can be compared with other similar compounds, such as:
2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylacetamide: This compound is an impurity of Fimasartan and has similar structural features but different functional groups.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Although structurally different, it shares some chemical properties and applications in research.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C12H18N2O3 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
methyl 2-(2-butyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetate |
InChI |
InChI=1S/C12H18N2O3/c1-4-5-6-10-13-8(2)9(12(16)14-10)7-11(15)17-3/h4-7H2,1-3H3,(H,13,14,16) |
InChI Key |
QJEKOIUVXLYZFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(C(=O)N1)CC(=O)OC)C |
Origin of Product |
United States |
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